molecular formula C8H14BN3O2 B2797227 [2-(Diethylamino)pyrimidin-5-YL]boronic acid CAS No. 1888409-34-4

[2-(Diethylamino)pyrimidin-5-YL]boronic acid

Cat. No.: B2797227
CAS No.: 1888409-34-4
M. Wt: 195.03
InChI Key: PJIPMXYCVBTHQD-UHFFFAOYSA-N
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Description

[2-(Diethylamino)pyrimidin-5-yl]boronic acid is a boronic acid derivative featuring a pyrimidine ring substituted with a diethylamino group at the 2-position and a boronic acid moiety at the 5-position. This compound is of significant interest in medicinal chemistry and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, which enable the synthesis of complex heteroaryl systems . The diethylamino group serves as an electron-donating substituent, modulating the electronic properties of the pyrimidine ring and influencing reactivity in catalytic transformations .

Properties

IUPAC Name

[2-(diethylamino)pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BN3O2/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIPMXYCVBTHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N(CC)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylamino)pyrimidin-5-YL]boronic acid typically involves the reaction of 2-(diethylamino)pyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylamino)pyrimidin-5-YL]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids, including [2-(Diethylamino)pyrimidin-5-YL]boronic acid, can act as inhibitors of certain enzymes involved in cancer progression. For instance, these compounds have shown potential in inhibiting Bruton's tyrosine kinase (Btk), which is implicated in various B-cell malignancies and autoimmune diseases. Inhibition of Btk can lead to reduced proliferation of cancer cells and improved therapeutic outcomes in conditions such as systemic lupus erythematosus and rheumatoid arthritis .

Antibacterial Properties

Studies focusing on the structure-activity relationships (SAR) of pyrimidine derivatives reveal that compounds similar to this compound exhibit promising antibacterial activity against resistant strains of bacteria. For example, modifications to the pyrimidine ring can enhance the antibacterial efficacy, making these compounds valuable in developing new antibiotics .

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

This compound serves as a crucial reagent in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is fundamental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate effectively in cross-coupling reactions allows for the creation of diverse molecular architectures .

Table 1: Anticancer Activity of Boronic Acid Derivatives

Compound NameTarget EnzymeActivity LevelReference
This compoundBruton's tyrosine kinaseModerate
4-(Pyrimidin-5-yl)phenyl derivativeVarious kinasesHigh
2-Amino-5-bromopyrazine derivativeMultiple targetsLow

Table 2: Applications in Organic Synthesis

Reaction TypeRole of this compoundYield (%)Reference
Suzuki-Miyaura CouplingCoupling partner85
Cross-Coupling with HalidesReagent for C-C bond formation90

Case Studies

Case Study 1: Inhibition of Btk

A study investigated the effects of various boronic acids on Btk activity in lymphoma cell lines. The results demonstrated that this compound exhibited significant inhibition, leading to decreased cell viability and proliferation rates. This suggests its potential as a therapeutic agent for treating Btk-dependent malignancies .

Case Study 2: Antibacterial Efficacy

In a series of experiments assessing antibacterial activity against resistant bacterial strains, derivatives of this compound were tested. The findings revealed enhanced activity against Streptococcus pneumoniae and Staphylococcus aureus, indicating its potential role in developing new antibiotics targeting resistant infections .

Mechanism of Action

The mechanism of action of [2-(Diethylamino)pyrimidin-5-YL]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form a tetrahedral boronate complex with diols. This property is exploited in various applications, including enzyme inhibition and sensor development .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent at the 2-position of the pyrimidine ring critically determines the electronic and steric properties of pyrimidinyl boronic acids. Key analogs include:

Compound Substituent at 2-position Similarity Score (vs. target) Key Electronic Effect
(2-Aminopyrimidin-5-yl)boronic acid -NH₂ 0.89 Strong electron-donating (resonance)
(2-Methylpyrimidin-5-yl)boronic acid -CH₃ 0.87 Weak electron-donating (inductive)
(2-Methoxypyrimidin-5-yl)boronic acid -OCH₃ 0.77 Moderate electron-donating (resonance)
(2-(Dimethylamino)pyrimidin-5-yl)boronic acid -N(CH₃)₂ 0.78 Stronger electron-donating than diethylamino (steric hindrance)
Target compound -N(CH₂CH₃)₂ - Moderate electron-donating with increased lipophilicity

Key Observations :

  • The diethylamino group in the target compound provides a balance between electron donation and steric bulk, enhancing solubility in organic solvents compared to -NH₂ or -OCH₃ analogs .

Reactivity Comparison :

  • The diethylamino group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 2-(2-methyl-2,6-diazaspiro[3.4]octan-6-yl)), enabling faster coupling kinetics in Suzuki reactions .
  • Electron-donating groups (e.g., -N(CH₂CH₃)₂) enhance nucleophilicity of the boronic acid, improving coupling efficiency with electron-deficient aryl halides .

Physicochemical Properties

  • Solubility: The diethylamino group enhances lipophilicity (logP ≈ 1.5), making the target compound more soluble in THF and DMSO than hydrophilic analogs like (2-aminopyrimidin-5-yl)boronic acid .
  • Stability : Boronic acids with electron-donating substituents (e.g., -N(CH₂CH₃)₂) show reduced propensity for protodeboronation compared to electron-withdrawing analogs .
  • Electronic Properties: DFT calculations for (2-benzyloxy-pyrimidin-5-yl)boronic acid (analog) reveal a dipole moment of 1.20 Debye, suggesting that diethylamino substitution would further increase polarity .

Biological Activity

[2-(Diethylamino)pyrimidin-5-YL]boronic acid (CAS No. 1888409-34-4) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring and a diethylamino substituent, making it a candidate for various biological applications, particularly in medicinal chemistry.

  • Molecular Formula : C₈H₁₄BN₃O₂
  • Molecular Weight : 185.02 g/mol
  • Appearance : Not specified in the available data.
  • Purity : ≥ 97%

Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding to diols, which can influence various biochemical pathways. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve modulation of enzyme activity and interference with cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast and prostate cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a potential role as an anticancer agent.

Antimicrobial Activity

Preliminary investigations have revealed that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated immune cells, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed lower minimum inhibitory concentrations (MICs) against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent.
  • Inflammation Modulation : In assays using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6, highlighting its anti-inflammatory capabilities.

Data Table

Biological ActivityTest SystemResult
AnticancerBreast cancer cell linesDose-dependent inhibition
AntimicrobialStaphylococcus aureusMIC = 12 µg/mL
Anti-inflammatoryLPS-stimulated macrophagesReduced TNF-alpha levels

Q & A

Basic: What are the optimal synthetic routes and purity validation methods for [2-(Diethylamino)pyrimidin-5-yl]boronic acid?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling or substitution reactions. For example, a route may start with halogenated pyrimidine derivatives (e.g., 5-bromo-2-(diethylamino)pyrimidine) reacting with bis(pinacolato)diboron under Miyaura borylation conditions (Pd(dppf)Cl₂ catalyst, KOAc base, in THF at 80°C). Purity is ensured via column chromatography (silica gel, eluting with EtOAc/hexane) and validated by HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR. Trace metal impurities from catalysts are quantified via ICP-MS .

Advanced: How does the diethylamino group modulate reactivity in Suzuki-Miyaura cross-coupling compared to non-substituted boronic acids?

Methodological Answer:
The electron-donating diethylamino group enhances nucleophilicity of the boronic acid, accelerating transmetallation in Suzuki reactions. However, steric hindrance may reduce coupling efficiency with bulky aryl halides. Kinetic studies (monitored via ¹¹B NMR) show faster oxidative addition with Pd(0) catalysts compared to unsubstituted analogs. Optimization requires adjusting ligand systems (e.g., SPhos vs. XPhos) and reaction temperatures (60–100°C) to balance reactivity and side reactions like protodeboronation .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹¹B NMR (δ ~30 ppm confirms boronic acid), ¹H NMR (diethylamino protons at δ 1.1–1.3 ppm, pyrimidine protons at δ 8.2–8.5 ppm).
  • Mass Spectrometry: High-resolution ESI-MS (negative ion mode) to confirm molecular ion [M-H]⁻.
  • FTIR: B-O stretching (~1340 cm⁻¹) and N-H bending (if hydrated, ~1630 cm⁻¹).
  • XRD: For crystalline derivatives, confirms planar boronic acid geometry .

Advanced: What strategies prevent hydrolysis/oxidation during storage and handling?

Methodological Answer:

  • Storage: Under inert atmosphere (Ar) at -20°C in anhydrous DMSO or THF, with molecular sieves (4Å).
  • Stabilization: Co-crystallization with neopentyl glycol reduces hydrolysis. Antioxidants (e.g., BHT at 0.1%) mitigate oxidation.
  • Handling: Use Schlenk lines for air-sensitive reactions. Monitor boronic acid integrity via periodic ¹¹B NMR .

Advanced: How is this compound applied in fluorescence-based boron sensors for biological systems?

Methodological Answer:
The boronic acid forms reversible complexes with diols (e.g., saccharides), enabling sensor design. For example, coupling with 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) creates a fluorescence "turn-on" sensor. The diethylamino group enhances electron-donating capacity, shifting emission wavelengths (λem ~450 nm). Cellular distribution is imaged via confocal microscopy, with quantification in blood serum using fluorescence lifetime measurements (LoD ~10 nM) .

Advanced: What is its role in enzyme inhibition studies, particularly with proteases?

Methodological Answer:
The boronic acid moiety acts as a transition-state analog, forming covalent bonds with catalytic serine residues (e.g., in proteases like trypsin). Kinetic assays (IC₅₀ determination via fluorogenic substrates) show competitive inhibition. Structural studies (X-ray crystallography) reveal hydrogen bonding between the pyrimidinyl nitrogen and enzyme active sites. Selectivity over metalloproteases is achieved by tuning the diethylamino group’s pKa (measured via potentiometric titration) .

Basic: How are common side reactions (e.g., protodeboronation) addressed in cross-couplings?

Methodological Answer:
Protodeboronation is minimized by:

  • Using anhydrous, degassed solvents (THF/DMF).
  • Adding Cs₂CO₃ or K₃PO₄ as mild bases.
  • Lowering reaction temperatures (50–70°C) with Pd(OAc)₂/SPhos catalytic systems.
    Byproducts are identified via GC-MS and mitigated via scavengers (e.g., polymer-bound thiourea) .

Advanced: How do pyrimidinyl modifications impact binding affinity in medicinal chemistry?

Methodological Answer:
Substitutions at the 4-position (e.g., trifluoromethyl) enhance hydrophobic interactions with target proteins (e.g., kinase ATP pockets). Computational docking (AutoDock Vina) and MD simulations predict binding modes, validated by SPR (KD measurements). The diethylamino group improves solubility (logP reduced by 0.5 units) without compromising membrane permeability (Caco-2 assay) .

Basic: What protocols quantify this boronic acid in aqueous solutions?

Methodological Answer:

  • UV-Vis: Complexation with Alizarin Red S (λmax = 520 nm, ε = 1.2×10⁴ M⁻¹cm⁻¹).
  • Fluorimetry: Reaction with HPBI derivatives (λex = 360 nm, λem = 450 nm).
  • HPLC-MS: Reverse-phase C18 column (0.1% formic acid in H₂O/MeCN), MRM transition m/z 207→135 .

Advanced: In boron neutron capture therapy (BNCT), how is cellular boron distribution analyzed?

Methodological Answer:

  • Neutron Activation Analysis (NAA): Irradiates cells, detecting γ-emission from ¹⁰B(n,α)⁷Li reactions.
  • Secondary Ion Mass Spectrometry (SIMS): Maps boron distribution at subcellular resolution (≤1 µm).
  • Autoradiography: Tracks ¹⁰B via α-particle emission in tissue sections. The diethylamino group enhances cellular uptake, quantified via ICP-AES (detection limit: 0.1 µg/g) .

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